![molecular formula C24H27FN2O2S B2945720 N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide CAS No. 622802-51-1](/img/structure/B2945720.png)
N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as fentanyl analogues . These are compounds developed by pharmaceutical companies for legitimate medical use, and those which have been sold as designer drugs .
Applications De Recherche Scientifique
PET Imaging of Microglia
A significant application of related compounds involves PET imaging for studying neuroinflammation. [11C]CPPC, a compound with structural similarities, serves as a PET radiotracer specific for the CSF1R, a marker for microglia. This application is crucial for diagnosing and understanding various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, by noninvasively imaging reactive microglia and disease-associated microglia contributions to neuroinflammation. The development of such PET agents aids in the advancement of therapeutics targeting neuroinflammation by providing a noninvasive, repeatable measure of drug target engagement (Horti et al., 2019).
Drug Discovery
In the realm of drug discovery, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Systematic structure–activity relationship (SAR) studies have shown that the substitution patterns on the furan or thiophene moieties significantly influence anti-influenza activity. For example, specific dimethyl-substituted derivatives exhibited potent antiviral activity against the H5N1 virus, highlighting the potential of such compounds in developing new antiviral drugs (Yongshi et al., 2017).
Synthesis and Evaluation for Neuroinflammation Imaging
Another noteworthy application involves the synthesis and evaluation of [18F]1 for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This study developed a high-affinity ligand specific for CSF1R, demonstrating its potential for human PET imaging of CSF1R and microglial components of neuroinflammation. Such advancements are pivotal for diagnosing and monitoring neurodegenerative diseases and assessing the effectiveness of neuroinflammatory therapies (Lee et al., 2022).
Orientations Futures
The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in pharmaceuticals and other industries .
Mécanisme D'action
Target of Action
The compound is a member of the fentanyl analogues , which are primarily known to target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an analogue of fentanyl, this compound likely interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
The compound, being a fentanyl analogue, is anticipated to affect the opioidergic pathways . Upon binding to the opioid receptors, it can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine. This inhibition leads to an increase in dopamine levels, resulting in analgesic effects and feelings of euphoria .
Pharmacokinetics
Metabolism of fentanyl analogues generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to changes in neuronal activity, resulting in potent analgesic effects and potential alteration of mood and perception .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. Additionally, individual factors such as genetic variations in opioid receptors or metabolic enzymes can also impact the compound’s action .
Propriétés
IUPAC Name |
N-[3-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2S/c1-15-10-12-27(13-11-15)22(18-6-8-19(25)9-7-18)21-16(2)17(3)30-24(21)26-23(28)20-5-4-14-29-20/h4-9,14-15,22H,10-13H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZPJPIUFLWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2945639.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2945642.png)
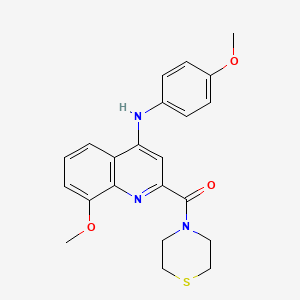

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)
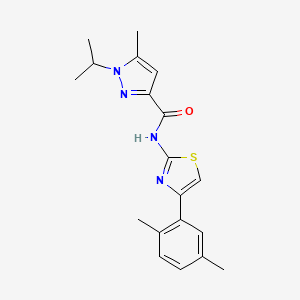
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)
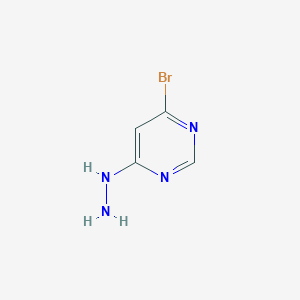
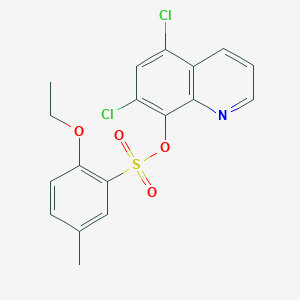
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)
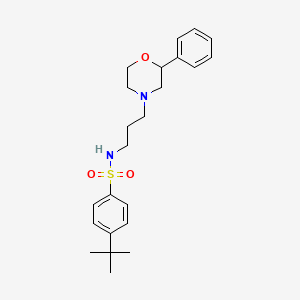
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)